

4-(Morpholinomethyl)phenylboronic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: (Morpholinomethyl)phenylboronic acid

Cat. No.: B1589304

[Get Quote](#)

An In-depth Technical Guide to 4-(Morpholinomethyl)phenylboronic Acid

Executive Summary: **4-(Morpholinomethyl)phenylboronic acid** is a bifunctional synthetic building block of significant interest to the pharmaceutical and material science industries. Its structure, which combines a reactive boronic acid moiety with a privileged morpholine scaffold, makes it a highly versatile reagent. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, core applications in synthetic chemistry—particularly the Suzuki-Miyaura cross-coupling reaction—and its strategic importance in modern drug discovery. Detailed handling protocols and safety information are also provided to support its effective and safe utilization in research and development.

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids are a class of reagents that have become indispensable, primarily for their role in palladium-catalyzed cross-coupling reactions.^[1] Among these, **4-(Morpholinomethyl)phenylboronic acid** has emerged as a particularly valuable intermediate.

This compound uniquely integrates two key chemical motifs:

- The Phenylboronic Acid Group: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[2]
- The Morphinomethyl Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[3] Its inclusion in a drug candidate often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.

This guide delves into the technical details of **4-(Morpholinomethyl)phenylboronic acid**, offering researchers and drug development professionals the foundational knowledge required to leverage its full synthetic potential.

Chemical Identity and Properties

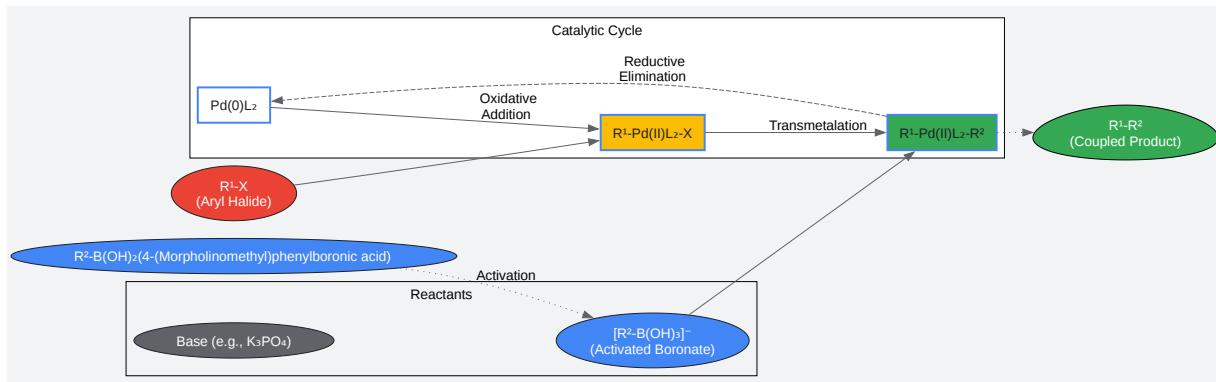
Precise identification is critical for reproducibility in research and manufacturing. **4-(Morpholinomethyl)phenylboronic acid** is identified by the CAS Number 279262-23-6.[3][4] [5] It is often used alongside its more stable pinacol ester derivative, which has a different CAS number and properties.

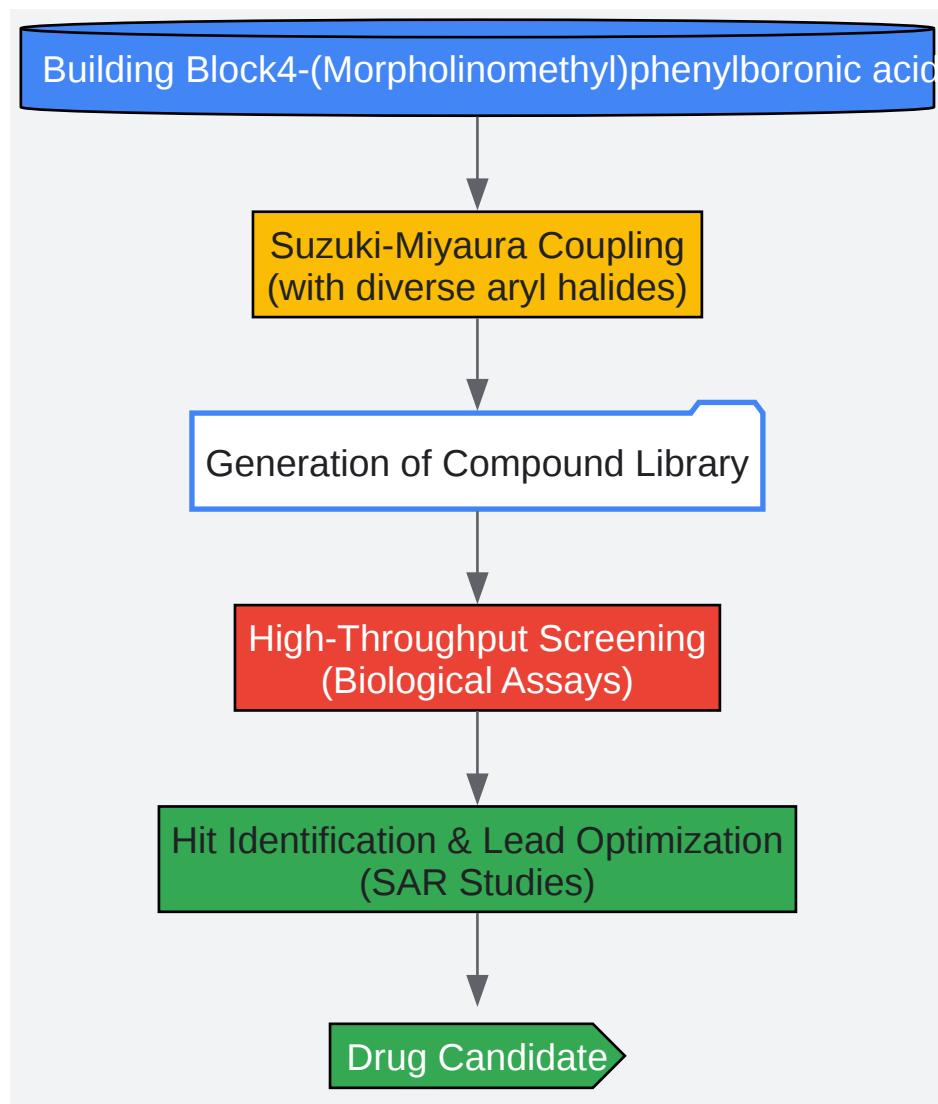
Nomenclature and Identifiers

Identifier	4-(Morpholinomethyl)phenyl boronic Acid	4-(Morpholinomethyl)phenyl boronic acid pinacol ester
CAS Number	279262-23-6[3][4][6]	364794-79-6
IUPAC Name	[4-(morpholin-4-ylmethyl)phenyl]boronic acid[3][6]	4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2-yl)benzyl]morpholine
Molecular Formula	C ₁₁ H ₁₆ BNO ₃ [3][4][6]	C ₁₇ H ₂₆ BNO ₃
Molecular Weight	221.06 g/mol [3][4][6]	303.20 g/mol [7]
PubChem CID	10998582[4][6]	2795502[7]
Synonyms	4-(Morpholinomethyl)benzeneboronic acid, B-[4-(4-Morpholinylmethyl)Phenyl]Boron Acid[3][5]	4-[[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine[8]

Physicochemical Properties

Property	4-(Morpholinomethyl)phenyl boronic Acid	4-(Morpholinomethyl)phenyl boronic acid pinacol ester
Appearance	White solid[4]	Solid
Melting Point	102 - 106 °C[4]	85 - 89 °C
Boiling Point	382.3 °C at 760 mmHg[3]	Not available
Density	1.2 g/cm ³ [3]	Not available
Solubility	Excellent solubility in polar solvents[4]	Not available


Core Applications in Synthetic Chemistry


The utility of **4-(Morpholinomethyl)phenylboronic acid** stems from its boronic acid group, a versatile handle for forming new chemical bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl systems and other C-C bonds. In this palladium-catalyzed cycle, the organoboronic acid couples with an organic halide or triflate.^[2] The morpholinomethyl group is stable under typical Suzuki conditions, allowing it to be carried through the synthesis and incorporated into the final product.^[9] This reaction is fundamental to the synthesis of numerous pharmaceuticals and advanced materials.^[1]

A critical step in the mechanism is the activation of the boronic acid with a base, which forms a boronate complex.^[2] This enhances the nucleophilicity of the organic group attached to boron, facilitating the key transmetalation step with the palladium catalyst.^[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 4-(Morpholinomethyl)phenylboronic acid (279262-23-6) for sale [vulcanchem.com]

- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Morpholinomethyl)phenylboronic acid | 279262-23-6 [amp.chemicalbook.com]
- 6. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-((Morpholino)methyl)phenylboronic acid pinacol ester | C17H26BNO3 | CID 2795502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-((morpholino)methyl)phenylboronic acid pinacol ester (C17H26BNO3) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [4-(Morpholinomethyl)phenylboronic acid CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589304#4-morpholinomethyl-phenylboronic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com